Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy-
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Overview
Description
Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy- is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a fluorophenylmethylene group attached to the nitrogen atom of the amine. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy- typically involves the condensation reaction between 4-methoxybenzenamine and 3-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include various substituted benzenamine derivatives, quinones, and reduced amine compounds.
Scientific Research Applications
Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3-methyl-:
Benzenamine, 4-methoxy-: This compound has a methoxy group at the para position but lacks the fluorophenylmethylene group.
Benzenamine, N-phenyl-:
Uniqueness
Benzenamine, N-[(3-fluorophenyl)methylene]-4-methoxy- is unique due to the presence of both the methoxy group and the fluorophenylmethylene group. These substituents confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
64222-81-7 |
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Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-N-(4-methoxyphenyl)methanimine |
InChI |
InChI=1S/C14H12FNO/c1-17-14-7-5-13(6-8-14)16-10-11-3-2-4-12(15)9-11/h2-10H,1H3 |
InChI Key |
FKPAZWWJQBSOCR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC(=CC=C2)F |
Origin of Product |
United States |
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